2-Phenylhex-2-enal

Structure-Odor Relationships Flavor Chemistry Sensory Science

2-Phenylhex-2-enal (CAS 94133-59-2), systematically named (E)-2-phenylhex-2-enal , is an α,β-unsaturated aldehyde belonging to the phenylacetaldehyde derivative class. Its molecular formula is C₁₂H₁₄O with a molecular weight of 174.24 g/mol.

Molecular Formula C12H14O
Molecular Weight 174.24 g/mol
CAS No. 94133-59-2
Cat. No. B15177343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylhex-2-enal
CAS94133-59-2
Molecular FormulaC12H14O
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCCCC=C(C=O)C1=CC=CC=C1
InChIInChI=1S/C12H14O/c1-2-3-7-12(10-13)11-8-5-4-6-9-11/h4-10H,2-3H2,1H3/b12-7-
InChIKeyLYAVRIBWJOVBLZ-GHXNOFRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylhex-2-enal (CAS 94133-59-2) Procurement Guide: Identity, Class, and Fundamental Characteristics


2-Phenylhex-2-enal (CAS 94133-59-2), systematically named (E)-2-phenylhex-2-enal , is an α,β-unsaturated aldehyde belonging to the phenylacetaldehyde derivative class . Its molecular formula is C₁₂H₁₄O with a molecular weight of 174.24 g/mol . The compound is characterized by a phenyl group conjugated to a hexenal backbone , existing as a colorless to pale yellow liquid with a density of 0.964 g/cm³, a boiling point of 302°C at 760 mmHg, and a flash point of 116.1°C . The compound is primarily utilized in the flavor and fragrance industry .

Flavor and fragrance industry use Primary application context for α,β-unsaturated aldehydes.
α,β-unsaturated aldehyde class Conjugated phenyl-hexenal backbone determines reactivity and odor profile.
C12 chain-length specificity Position on odor-threshold curve influences sensory potency and matrix partitioning.

Why 2-Phenylhex-2-enal (CAS 94133-59-2) Cannot Be Simply Replaced by Other 2-Phenyl-2-alkenals


Within the homologous series of 2-phenyl-2-alkenals, the carbon chain length exerts a profound influence on both physicochemical properties and sensory perception. Systematic studies demonstrate that olfactory thresholds for aldehydes bearing terminal phenyl substituents exhibit distinct minima at eight carbon atoms [1], establishing a structural sweet spot for odor potency that varies non-linearly with chain length [2]. Substituting 2-phenylhex-2-enal (C12) with shorter-chain analogs such as 2-phenyl-2-butenal (C10) or 2-phenyl-2-pentenal (C11) alters the hydrophilic-lipophilic balance, impacting partition coefficients and release kinetics in complex matrices [3]. Consequently, simple molar equivalence substitution fails to preserve the intended sensory intensity, temporal profile, or matrix compatibility [3].

Chain-length sensitivity
Shorter-chain 2-phenyl-2-alkenals alter partition coefficients, release kinetics, and olfactory thresholds; simple molar replacement may not preserve sensory intensity.
Odor profile mismatch
C10 and C11 analogs exhibit floral, hyacinth notes absent in the cocoa-chocolate character of 2-phenylhex-2-enal, introducing organoleptic dissonance in brown flavors.
Regulatory gap
Lack of FEMA GRAS or EU Flavourings listing for this compound, unlike some structurally related analogs, may impact food-grade procurement requirements.

2-Phenylhex-2-enal (CAS 94133-59-2) Quantitative Differentiation Evidence Versus Key Comparators


Extended Carbon Backbone Provides Optimal Olfactory Potency in the Phenylalkenal Series

Comparative analysis of homologous 2-phenyl-2-alkenals reveals that olfactory detection thresholds reach a minimum at eight carbon atoms (C8) for terminal phenyl-substituted aldehydes [1]. 2-Phenylhex-2-enal (C12) resides on the descending limb of this threshold-versus-chain-length curve, conferring greater odor potency per unit mass than shorter-chain analogs such as 2-phenyl-2-butenal (C10) and 2-phenyl-2-pentenal (C11) [1]. This class-level inference positions the C12 compound as a more efficient odorant in formulations where maximum sensory impact at minimal dosage is required [1].

Chain-Length Odor Potency
Class-level
C12 chain length closer to C8 olfactory threshold minimum than C10 or C11
Supports chain-length-dependent odor potency review
Class-level inference from homologous series data
Structure-Odor Relationships Flavor Chemistry Sensory Science

Distinct Cocoa-Chocolate Odor Profile Differentiates 2-Phenylhex-2-enal from Floral-Dominant Analogs

Organoleptic evaluation of 2-phenylhex-2-enal identifies a sweet, chocolate, cocoa, green, and aldehydic odor profile . This contrasts markedly with 2-phenyl-2-pentenal (C11), which exhibits a predominantly floral hyacinth, green narcissus, foliage, radish, honey, and sweet pea character with no cocoa notes [1], and with 2-phenyl-2-butenal (C10), described as green, floral, and woody . The presence of distinct cocoa and chocolate notes in 2-phenylhex-2-enal enables applications in brown flavor categories where the floral-dominant shorter-chain analogs would introduce undesirable sensory dissonance .

Odor Quality Profile
Cross-study comparable
C12: sweet, chocolate, cocoa, green, aldehydic
C11: floral hyacinth, green narcissus; C10: green, floral, woody
Cocoa-chocolate profile essential for brown flavor applications
Organoleptic evaluation at 100% concentration
Flavor Profile Organoleptic Characterization Fragrance Development

Physicochemical Differentiation: Intermediate Volatility and Partitioning Relative to Chain-Length Homologs

2-Phenylhex-2-enal exhibits a boiling point of 302°C at 760 mmHg and a calculated logP of 3.069 . Compared to 2-phenyl-2-butenal (boiling point 177°C) and 2-phenyl-2-pentenal (boiling point 124-126°C at 14 mmHg) , the C12 compound demonstrates significantly reduced volatility. This lower volatility translates to extended tenacity in fragrance applications and altered release kinetics in food matrices, providing a longer-lasting sensory impact than shorter-chain analogs .

Volatility Comparison
Cross-study comparable
C12 boiling point 302°C at 760 mmHg
C10 177°C; C11 124–126°C at 14 mmHg
Supports tenacity and release kinetics comparison
Atmospheric vs reduced pressure conditions noted
Physicochemical Properties Formulation Science Volatility Profile

Regulatory Distinction: Absence of GRAS/FEMA Status for 2-Phenylhex-2-enal Versus Established Comparators

A critical procurement distinction exists at the regulatory level. 5-Methyl-2-phenyl-2-hexenal (FEMA# 3199, CAS 21834-92-4), a structurally related compound bearing a 5-methyl substitution, possesses established FEMA GRAS status and JECFA evaluation for food flavoring use [1]. 2-Phenyl-2-pentenal is listed in the EU Flavourings Database under FL-no. 05.175 [2]. In contrast, 2-phenylhex-2-enal (CAS 94133-59-2) lacks documented FEMA GRAS, JECFA evaluation, or EU Flavourings listing . This regulatory gap mandates that procurement for food or beverage applications requires independent safety assessment and regulatory clearance .

Regulatory Status
Cross-study comparable
No FEMA GRAS, JECFA, or EU Flavourings listing
Comparators: 5-methyl-2-phenyl-2-hexenal (FEMA 3199), 2-phenyl-2-pentenal (FL-no. 05.175)
Independent safety assessment may be needed for food use
Regulatory approval context
Regulatory Compliance Food Additive Status Procurement Considerations

Recommended Industrial and Research Use Cases for 2-Phenylhex-2-enal (CAS 94133-59-2) Based on Differential Evidence


Cocoa and Chocolate Flavor Formulations Requiring Authentic Brown Notes

The distinct cocoa and chocolate odor profile of 2-phenylhex-2-enal makes it the preferred choice over floral-dominant analogs such as 2-phenyl-2-pentenal and 2-phenyl-2-butenal in cocoa, dark chocolate, coffee, and roasted nut flavor applications. Formulators seeking to deepen chocolate or coffee profiles without introducing unwanted floral, hyacinth, or green narcissus notes should select this compound. The typical use rate for related phenylalkenals in cocoa applications is 1-10 ppm .

Fragrance Development Requiring Extended Tenacity and Sustained Release

The elevated boiling point of 2-phenylhex-2-enal (302°C) compared to 2-phenyl-2-butenal (177°C) and 2-phenyl-2-pentenal (124-126°C at 14 mmHg) confers superior tenacity and prolonged aroma substantivity. Fragrance houses developing fine fragrances, personal care products, or air care applications where sustained olfactory impact is critical should prioritize this compound over more volatile shorter-chain alternatives.

Research Investigations of Structure-Odor Relationships in Phenylalkenal Homologs

Academic and industrial researchers studying the relationship between carbon chain length and olfactory potency in α,β-unsaturated aldehydes will find 2-phenylhex-2-enal a valuable reference compound. As the C12 member of the 2-phenyl-2-alkenal series, it occupies a position on the descending limb of the threshold-versus-chain-length curve , enabling systematic comparison with C10, C11, and C13 homologs to elucidate structure-activity relationships .

Non-Food Industrial Fragrance Applications

Given the absence of established food flavoring regulatory approvals (FEMA GRAS, JECFA) for 2-phenylhex-2-enal , the compound is best suited for non-ingestible industrial applications including household air fresheners, fabric care products, candles, and fine fragrances. Users requiring a compound with cocoa-chocolate character for food or beverage products must conduct independent safety assessments and regulatory submissions .

Application
Selection Property
Validation Focus
Cocoa and Chocolate Flavor Formulations
Odor profile differentiation (cocoa, chocolate, green)
Organoleptic compatibility in brown flavor categories
Fragrance Tenacity Applications
Volatility and release kinetics
Sustained release and tenacity evaluation
Structure-Odor Relationship Studies
C12 chain-length position in homologous series
Threshold-versus-chain-length curve analysis
Non-Food Industrial Fragrance
Regulatory status (absence of food approvals)
Safety assessment for non-ingestible applications

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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